![molecular formula C13H20O4 B2906063 Diethyl spiro[3.3]heptane-2,2-dicarboxylate CAS No. 64775-96-8](/img/structure/B2906063.png)
Diethyl spiro[3.3]heptane-2,2-dicarboxylate
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Overview
Description
Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a chemical compound with the molecular formula C13H20O4 . It is also known as spiro [3.3]heptane-2,6-dicarboxylic acid diethyl ester .
Molecular Structure Analysis
The molecular structure of Diethyl spiro[3.3]heptane-2,2-dicarboxylate consists of a spirocyclic backbone, which is a type of cyclic compound where two rings share a single atom .Physical And Chemical Properties Analysis
Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a liquid at room temperature . It has a molecular weight of 240.3 .Scientific Research Applications
Diethyl spiro[3.3]heptane-2,2-dicarboxylate: A Comprehensive Analysis of Scientific Research Applications
Polymer Synthesis: Diethyl spiro[3.3]heptane-2,2-dicarboxylate is used as a monomer in the synthesis of polymers. Its unique spirocyclic structure can impart rigidity and influence the polymer’s properties, such as thermal stability and solubility .
Material Science: The compound serves as an intermediate in material synthesis, particularly in creating new materials with specific mechanical and chemical properties due to its rigid backbone .
Medicinal Chemistry: As a structural surrogate of piperazine, it explores the chemical space of small molecules for potential therapeutic applications .
Organic Synthesis: This compound is involved in multi-step synthetic routes that result in high turnover and yields, often without the need for purification through chromatography .
Catalysis: The spirocyclic structure may be utilized in catalytic processes to influence reaction pathways and outcomes due to its steric bulk and rigidity .
Analytical Chemistry: It can be used as a standard or reference compound in various analytical techniques to determine the presence or concentration of similar compounds in a mixture .
Environmental Science: Researchers may study the environmental impact and degradation pathways of this compound due to its potential use in various industrial applications .
Pharmaceuticals: Investigating its role as an intermediate or reactant in the synthesis of pharmaceutical compounds, considering its structural features that may contribute to drug design .
Safety and Hazards
The safety data sheet for Diethyl spiro[3.3]heptane-2,2-dicarboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with appropriate safety measures, including wearing suitable personal protective equipment .
Future Directions
The rigid spirocyclic backbone of Diethyl spiro[3.3]heptane-2,2-dicarboxylate provides greater steric bulk than conventional aromatic dicarboxylates . This property has implications for pore chemistry and control of interpenetration in the field of metal-organic frameworks (MOFs) . Therefore, future research could explore the use of this compound and other rigid aliphatic linkers to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
properties
IUPAC Name |
diethyl spiro[3.3]heptane-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-10(14)13(11(15)17-4-2)8-12(9-13)6-5-7-12/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNGLMJYZDBNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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